N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide
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Overview
Description
N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoxaline core, a thiazole ring, and a cyanophenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide typically involves multi-step organic reactions:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often constructed via the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyanophenyl halide reacts with a nucleophile.
Final Coupling: The final step involves coupling the thiazole derivative with the quinoxaline core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline core or the cyanophenyl group, potentially converting nitriles to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline or thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of multiple heteroatoms and functional groups. It serves as a model compound for understanding the behavior of quinoxaline and thiazole derivatives in various chemical reactions.
Biology
Biologically, N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests it could inhibit specific enzymes or receptors, making it a candidate for treating diseases such as cancer or bacterial infections.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core and thiazole ring can bind to active sites, inhibiting enzyme activity or blocking receptor signaling pathways. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-2,3-dimethylquinoxaline-5-carboxamide: Similar structure but lacks the fluorine atom, which may affect its electronic properties and biological activity.
N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-chloro-2,3-dimethylquinoxaline-5-carboxamide: Chlorine substitution instead of fluorine, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluorine atom in N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide enhances its lipophilicity and metabolic stability, making it more effective in biological systems compared to its non-fluorinated analogs. This fluorine substitution also influences the compound’s electronic properties, potentially increasing its binding affinity to molecular targets.
Properties
IUPAC Name |
N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5OS/c1-12-13(2)27-20-18(8-16(23)9-19(20)26-12)21(29)28-22-25-11-17(30-22)7-14-3-5-15(10-24)6-4-14/h3-6,8-9,11H,7H2,1-2H3,(H,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVZZLMAYLHTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2N=C1C)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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